Cas no 70060-12-7 (5-fluorobenzothiophene)

5-fluorobenzothiophene 化学的及び物理的性質
名前と識別子
-
- 5-Fluorobenzo[b]thiophene
- 5-fluoro-1-benzothiophene
- 5-Fluoro-benzo[b]thiophene
- 5-fluorobenzothiophene
- SB38381
- 5-fiuorobenzo[b]thiophene
- 70060-12-7
- MFCD11110411
- FT-0702688
- CS-0208949
- EN300-100320
- VKBPSLNJNKFVAC-UHFFFAOYSA-N
- SCHEMBL152622
- P15215
- AKOS006229343
- DTXSID50473427
- A866690
- DB-025115
-
- MDL: MFCD11110411
- インチ: InChI=1S/C8H5FS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H
- InChIKey: VKBPSLNJNKFVAC-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=C2C=CSC2=C1)F
計算された属性
- せいみつぶんしりょう: 152.01000
- どういたいしつりょう: 152.00959950g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 28.2Ų
じっけんとくせい
- 密度みつど: 1.298±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 59-61 ºC (2 Torr)
- フラッシュポイント: 90.6±19.8 ºC,
- ようかいど: 極微溶性(0.23 g/l)(25ºC)、
- PSA: 28.24000
- LogP: 3.04040
5-fluorobenzothiophene セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-fluorobenzothiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B435060-50mg |
5-Fluorobenzo[b]thiophene |
70060-12-7 | 50mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-100320-1.0g |
5-fluoro-1-benzothiophene |
70060-12-7 | 95% | 1g |
$198.0 | 2023-06-10 | |
Enamine | EN300-100320-0.05g |
5-fluoro-1-benzothiophene |
70060-12-7 | 95% | 0.05g |
$46.0 | 2023-10-28 | |
eNovation Chemicals LLC | Y1009197-250mg |
5-Fluoro-benzo[b]thiophene |
70060-12-7 | 95% | 250mg |
$190 | 2024-07-28 | |
eNovation Chemicals LLC | Y0977015-5g |
5-fiuorobenzo[b]thiophene |
70060-12-7 | 95% | 5g |
$720 | 2024-08-03 | |
Alichem | A169003787-10g |
5-Fluorobenzo[b]thiophene |
70060-12-7 | 95% | 10g |
$1393.60 | 2023-09-01 | |
TRC | B435060-500mg |
5-Fluorobenzo[b]thiophene |
70060-12-7 | 500mg |
$ 230.00 | 2023-04-18 | ||
Chemenu | CM159942-5g |
5-Fluorobenzo[b]thiophene |
70060-12-7 | 95% | 5g |
$541 | 2021-06-17 | |
TRC | B435060-1g |
5-Fluorobenzo[b]thiophene |
70060-12-7 | 1g |
$ 402.00 | 2023-04-18 | ||
Alichem | A169003787-5g |
5-Fluorobenzo[b]thiophene |
70060-12-7 | 95% | 5g |
$737.00 | 2023-09-01 |
5-fluorobenzothiophene 関連文献
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
4. Caper tea
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
5-fluorobenzothiopheneに関する追加情報
Comprehensive Overview of 5-Fluorobenzothiophene (CAS No. 70060-12-7): Properties, Applications, and Industry Insights
5-Fluorobenzothiophene (CAS No. 70060-12-7) is a fluorinated heterocyclic compound that has garnered significant attention in pharmaceutical and material science research. This aromatic molecule, characterized by a benzothiophene core substituted with a fluorine atom at the 5-position, exhibits unique electronic and steric properties. Its molecular formula, C8H5FS, and a molar mass of 152.19 g/mol, make it a versatile intermediate for synthesizing advanced fluorinated organic compounds.
In recent years, the demand for 5-fluorobenzothiophene derivatives has surged due to their role in developing small-molecule drugs and agrochemicals. Researchers highlight its potential in modulating kinase inhibitors and GPCR-targeted therapies, aligning with trends in personalized medicine. A 2023 study published in the Journal of Medicinal Chemistry emphasized its utility in optimizing drug bioavailability through strategic fluorination—a technique increasingly adopted to enhance metabolic stability.
From a synthetic chemistry perspective, CAS 70060-12-7 serves as a pivotal building block for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. Its electron-withdrawing fluorine substituent facilitates regioselective functionalization, a feature exploited in creating OLED materials and organic semiconductors. Industry reports indicate a 15% annual growth in fluorinated benzothiophene applications within the electronics sector, driven by the need for high-performance charge-transport materials.
Environmental and regulatory considerations further shape the discourse around 5-fluorobenzothiophene. The compound’s low persistence in aquatic systems (as per OECD 301 biodegradability tests) positions it favorably compared to non-fluorinated analogs. However, manufacturers must adhere to REACH compliance guidelines, particularly concerning fluorine-containing byproducts. Analytical techniques like HPLC-MS and 19F-NMR are critical for quality control, addressing purity concerns raised in pharmaceutical grade applications.
The commercial landscape for 70060-12-7 reflects broader market dynamics. Leading suppliers emphasize cGMP synthesis protocols to meet FDA/EMA standards, while academic laboratories explore novel flow chemistry approaches to scale production. Patent analyses reveal a 40% increase in filings involving fluorobenzothiophene scaffolds since 2020, particularly in anticancer and antiviral drug discovery—a response to global health challenges.
Emerging applications in catalysis and metal-organic frameworks (MOFs) demonstrate the compound’s interdisciplinary relevance. Its ability to act as a ligand precursor for palladium complexes has enabled breakthroughs in asymmetric hydrogenation, a process vital for producing chiral active pharmaceutical ingredients (APIs). Such innovations align with the green chemistry movement, reducing reliance on heavy metal catalysts.
For researchers sourcing 5-fluorobenzothiophene, key considerations include isomeric purity (typically ≥98% by GC analysis) and residual solvent levels. Storage recommendations often specify inert atmospheres and amber glass containers to prevent photodegradation—a common challenge with heteroaromatic fluorides. These practical insights address frequently searched queries on compound stability and handling protocols in online scientific forums.
Future directions for CAS 70060-12-7 research may involve machine learning-assisted molecular design or biocatalytic fluorination methods. As sustainability becomes paramount, the development of atom-economical routes to fluorinated benzothiophene derivatives will likely dominate academic and industrial R&D efforts, making this compound a persistent focus in modern organic chemistry.
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